![molecular formula C5H12BrN3 B2383147 1,3-Dimethyl-2-imino-imidazolidine hydrobromide CAS No. 77458-86-7](/img/structure/B2383147.png)
1,3-Dimethyl-2-imino-imidazolidine hydrobromide
Overview
Description
1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability .
Synthesis Analysis
DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .Molecular Structure Analysis
The molecular formula of DMI is C5H10N2O .Chemical Reactions Analysis
DMI has excellent solvating ability for both inorganic and organic compounds . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge .Physical And Chemical Properties Analysis
DMI is a liquid with a refractive index of 1.472 . It has a boiling point of 224-226 °C and is soluble in toluene and water . The density of DMI is 1.056 g/mL at 25 °C .Scientific Research Applications
Electrodeposition of Magnesium
1,3-Dimethyl-2-imidazolidinone (DMI) is widely used in the field of battery and electrodeposition of metals and its alloys . It has good chemical compatibility with metallic magnesium and is used in the electrodeposition of magnesium . The electrolyte composed of DMI and bis (trifluoromethane sulfonyl)imide magnesium (Mg (TFSI) 2) at room temperature has good conductivity and a low overpotential for Mg deposition .
Solvent for High-Performance Li–O2 Battery
DMI is an excellent electrolyte solvent for Li–O2 batteries (LOBs) . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge . This lowers the overpotential and improves the cyclability of the battery .
Substitute Solvent for HMPA
DMI is used as a substitute solvent for Hexamethylphosphoramide (HMPA) in the synthesis of 1,2-bis (trimethylsilyl)benzene .
Solvent for α-Regioselective Prenylation of Imines
DMI is used as a solvent during the α-regioselective prenylation of imines .
Component of Mobile Phase in Chromatography
DMI is used as a component of the mobile phase during size-exclusion chromatographic analysis of cellulose .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDXJNEZIGGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-imino-imidazolidine hydrobromide |
Synthesis routes and methods
Procedure details
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